Azidofluorescein

説明

Historical Development and Discovery

The development of this compound emerged from the confluence of two major scientific advances: the establishment of click chemistry principles and the growing understanding of photoinduced electron transfer mechanisms in fluorescent systems. The foundational work that led to this compound's discovery can be traced to theoretical models developed by Nagano and colleagues, who demonstrated a direct relationship between experimentally determined fluorescence quantum yield and calculated highest occupied molecular orbital energy values of pendant aryl rings in fluorescein derivatives. This breakthrough provided the computational framework necessary for rational design of fluorogenic probes.

The first systematic development of this compound derivatives was reported in 2012, when researchers applied density functional theory calculations to predict which azide-functionalized fluorescein analogs would undergo significant fluorescence enhancement upon copper-catalyzed or copper-free cycloaddition with alkynes. This rational design approach represented a paradigm shift from traditional trial-and-error methods to predictive molecular engineering. The initial compounds synthesized through this approach included four key derivatives, with the 4-azidonaphthylfluorescein analog demonstrating the most promising characteristics for biological applications.

The theoretical foundation for this compound's fluorogenic properties rests on Nagano's model, which demonstrated that pendant aryl rings in fluorescein can quench fluorescence through photoinduced electron transfer. This quenching mechanism can be modulated by altering the electron density of the aryl ring using various substituents. The azide group, when directly appended to aryl substituents, creates conditions where triazole formation lowers the aryl highest occupied molecular orbital energy value relative to the azide-functionalized substrate, thereby reducing photoinduced electron transfer and resulting in fluorescence activation.

Significance in Chemical and Biological Research

This compound has fundamentally transformed biological imaging by enabling visualization of biomolecules under no-wash conditions, addressing a critical limitation in fluorescence microscopy where unbound fluorescent probes create prohibitive background signals. This capability has proven particularly valuable in applications where washing procedures are impractical or could disrupt biological systems, such as live cell imaging and in vivo studies.

The compound's significance extends beyond its immediate imaging applications to its role in advancing bioorthogonal chemistry. Unlike traditional fluorescent markers that exhibit constant emission, this compound remains essentially non-fluorescent until it encounters specific alkyne-containing targets. This selectivity eliminates false positive signals and enables researchers to distinguish between labeled and unlabeled biomolecules with unprecedented clarity.

Research has demonstrated that this compound derivatives can achieve fluorescence quantum yield enhancements that vary dramatically depending on the specific structural modifications and alkyne partners involved. The most successful variants exhibit fluorescence increases of 30-fold or greater upon triazole formation, with some derivatives showing enhancement ratios exceeding 100-fold under optimal conditions. These performance characteristics have established this compound as a benchmark for fluorogenic probe development.

The compound has also contributed significantly to advancing understanding of photoinduced electron transfer mechanisms in fluorescent systems. Studies using this compound derivatives have provided detailed insights into how structural modifications affect fluorescence quantum yields, offering valuable guidance for designing next-generation fluorogenic probes. This knowledge has extended beyond this compound itself to inform the development of other fluorogenic scaffolds, including silicon-rhodamine and boron-dipyrromethene-based systems.

Overview of Current Applications and Research Areas

Contemporary research applications of this compound span multiple domains of biological and chemical sciences, with particularly strong emphasis on cellular imaging and biomolecular labeling. One of the most significant application areas involves the visualization of glycoproteins on cell surfaces, where this compound derivatives enable researchers to track carbohydrate modifications in real-time without disrupting cellular function. This capability has proven essential for understanding cellular communication, pathogen recognition, and immune system responses.

Protein labeling represents another major application domain, where this compound derivatives can selectively label alkyne-modified proteins with exceptional specificity. Bovine serum albumin functionalized with alkyne groups has served as a model system for demonstrating this capability, with fluorescence scanning showing that only alkyne-modified proteins undergo chemical labeling in a copper-dependent manner. This selectivity has enabled researchers to track protein trafficking, monitor protein-protein interactions, and study protein dynamics in living systems.

The development of near-infrared this compound derivatives has opened new frontiers in deep tissue imaging applications. These variants, based on silicon-rhodamine scaffolds, exhibit emission maxima near 670 nanometers and demonstrate fluorescence enhancement ratios of up to 48-fold upon triazole formation. The near-infrared emission characteristics provide optimal tissue penetration while minimizing background fluorescence from endogenous biomolecules, making these probes ideal for in vivo imaging studies.

Bacterial imaging represents an emerging application area where this compound derivatives show exceptional promise. Recent research has demonstrated successful visualization of bacterial peptidoglycan using this compound probes in conjunction with cyclooctyne amino acid derivatives. This approach enables copper-free click chemistry for bacterial labeling, avoiding the cytotoxicity associated with copper catalysts while maintaining high labeling efficiency.

The following table summarizes key performance characteristics of major this compound derivatives currently used in biological research:

| Compound Type | Fluorescence Enhancement | Emission Maximum (nm) | Primary Applications |

|---|---|---|---|

| 4-Azidonaphthylfluorescein | 30-fold | 617 | Cell surface labeling, protein imaging |

| This compound 1 | Variable (10-100-fold) | 580-617 | General biological labeling |

| Silicon-rhodamine azides | 48-fold | ~670 | Near-infrared imaging, deep tissue studies |

| CalFluor derivatives | 30-1000-fold | 500-700 | Multi-color imaging applications |

Research efforts continue to focus on expanding the spectral range of this compound derivatives to enable multi-color imaging applications. The CalFluor series represents a significant advancement in this direction, providing fluorogenic azide probes with emission maxima ranging from green to far-red wavelengths. These probes maintain the fundamental this compound design principles while offering researchers the flexibility to conduct complex multi-parameter imaging experiments.

Current investigations are also exploring the integration of this compound derivatives with advanced microscopy techniques, including stimulated emission depletion microscopy and structured illumination microscopy. These applications leverage the compound's exceptional brightness and photostability to achieve super-resolution imaging capabilities that were previously unattainable with conventional fluorescent markers. The combination of this compound's fluorogenic properties with these advanced imaging modalities promises to reveal previously inaccessible details of cellular and molecular organization.

特性

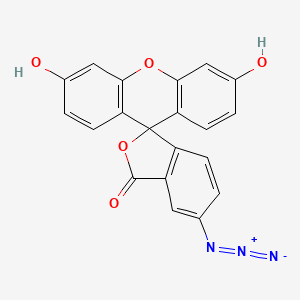

IUPAC Name |

6-azido-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O5/c21-23-22-10-1-4-14-13(7-10)19(26)28-20(14)15-5-2-11(24)8-17(15)27-18-9-12(25)3-6-16(18)20/h1-9,24-25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUXAFZEKIMUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227924 | |

| Record name | Azidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77162-08-4 | |

| Record name | Azidofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Biological Imaging

Fluorogenic Probes

Azidofluorescein derivatives are designed to undergo fluorescence enhancement when they react with specific targets, such as alkynes, through bioorthogonal reactions. This property enables their use in biological imaging without the need for washing away unbound probes, which is particularly advantageous in live-cell imaging scenarios. For instance, this compound has been shown to label alkyne-functionalized proteins with high selectivity and signal intensity above background levels, facilitating the study of protein interactions in cellular environments .

Case Study: Cell Imaging

In a study involving bovine serum albumin (BSA) modified with alkynes, this compound was utilized to selectively label these proteins. The reaction was completed within one hour under standard biological conditions, demonstrating the compound's efficiency in real-time imaging applications . The ability to perform no-wash imaging allows researchers to visualize biomolecules in their native environments, providing insights into cellular processes.

Bioorthogonal Chemistry

Copper-Catalyzed Reactions

this compound participates in copper-catalyzed or copper-free cycloaddition reactions with alkynes, leading to a significant increase in fluorescence quantum yield. This feature is critical for developing probes that can selectively target and visualize specific biomolecules within complex biological systems. Research has highlighted that certain this compound derivatives exhibit fluorescence enhancements exceeding ten-fold upon reaction with alkynes, thus broadening their applicability in various biochemical assays .

Table 1: Fluorescence Quantum Yield of this compound Derivatives

| Compound | Reaction Type | Fluorescence Enhancement | Quantum Yield |

|---|---|---|---|

| 5-Azidofluorescein | Cu-catalyzed | >10-fold | High |

| 4-Azidonaphthylfluorescein | Cu-free | 3.5-fold | Moderate |

| Alkynyl Benzothiazole Analog | Cu-catalyzed | 10-fold | High |

Detection of Biomolecules

Selective Probes for H₂S Detection

Recent studies have demonstrated that this compound can be modified to serve as a selective probe for detecting hydrogen sulfide (H₂S) in live cells. The compound's ability to undergo specific transformations allows it to provide sensitive fluorescent signals indicative of H₂S presence, making it a promising candidate for monitoring this biomolecule's dynamics in physiological conditions .

類似化合物との比較

Structural and Functional Analogs

Azidofluorescein Derivatives

Nagano et al. synthesized four this compound analogs (compounds 1–4) with varying aryl substituents (Table 1). Computational analysis (B3LYP 6-31G(d) DFT) predicted fluorescence enhancement by correlating aryl EHOMO (highest occupied molecular orbital) values with PeT efficiency. Compound 1 (4-azidonaphthyl fluorescein) exhibited the highest fluorescence quantum yield (ΦF) increase (5.4-fold at pH 7.4) and optimal cell permeability, enabling Cu-dependent labeling of alkyne-modified proteins and glycoproteins .

CalFluors Series

CalFluors 580 (5) and 647 (6) are azide probes with extended spectral ranges (580–647 nm). A bis-oligoethylene glycol derivative (11a ) improved water solubility while retaining fluorescence enhancement (ΦF increase >10×). These probes are optimized for live-cell imaging with minimal background .

Di-pegOF (4)

Di-pegOF outperformed this compound 3 in fluorogenic response (>10× vs. 2×) due to PEGylation, enhancing solubility and reducing steric hindrance. However, cellular debris interfered with signal clarity, necessitating cell-free supernatants .

Si-Rhodamines

Engineered for near-infrared (NIR) imaging, Si-rhodamines leverage computational predictions similar to this compound. Their triazole formation reduces PeT, enabling bacterial peptidoglycan imaging in vivo with deep-tissue penetration .

Performance Metrics

Advantages and Limitations

- Si-Rhodamines : Ideal for deep-tissue imaging but synthetically challenging .

準備方法

Direct Diazotization of 5-Aminofluorescein

The most straightforward route to 5-azidofluorescein involves diazotization of 5-aminofluorescein followed by azide displacement. As detailed in a seminal PNAS study, 5-aminofluorescein (3.5 g) undergoes diazotization in methanol using sodium nitrite (4 g) and hydrochloric acid (10 mL of 5 M HCl) at 0–5°C. The intermediate diazonium salt reacts with sodium azide (5 g) to yield 5-azidofluorescein as a yellow-brown precipitate. Critical to this method is strict temperature control during NO gas evolution, as excessive heat promotes decomposition. The crude product requires extensive washing with cold water to remove residual sodium azide and HCl, though yields remain unquantified due to purification challenges.

Triazene-Protected Intermediates for Regiocontrol

Building upon diazonium chemistry, Fluorogenic Azidofluoresceins for Biological Imaging introduces aryl triazene intermediates to enhance regioselectivity. Bromoaniline derivatives (e.g., 6 ) are converted to triazenes (e.g., 7 ) via diazotization with pyrrolidine protection, enabling lithium-halogen exchange and subsequent addition to bis-TBS-protected xanthone (5 ). Acidic hydrolysis of the triazene group liberates the diazonium species, which undergoes nucleophilic substitution with sodium azide to afford azidofluoresceins (1–3 ). This method achieves precise control over substitution patterns, critical for tuning fluorescence quantum yields (Φ = 0.024–0.72).

Silicon-Fluorescein Frameworks for Enhanced Photostability

Bis(2-Bromophenyl)silane Intermediate Strategy

A transformative approach reported in ACS Central Science utilizes silicon-fluorescein (SiFl) backbones to improve photostability and redshifted emissions. Bis(5-alkoxy-2-bromophenyl)silanes (31a–d ) undergo lithium-bromine exchange, transmetalation to magnesium, and reaction with phthalic anhydride derivatives to construct the xanthene core. For azido-functionalization, post-synthetic modification of 6-carboxy-SiFl (52 ) with azide-containing amines via carbodiimide coupling proves effective, achieving 49% yield over five steps. The silicon-oxygen bond confers rigidity, reducing non-radiative decay and enhancing fluorescence intensity by 29–34× compared to traditional fluoresceins.

Tetrafluorophthalic Anhydride for Electron-Deficient Systems

Incorporating electron-withdrawing groups, tetrafluorophthalic anhydride reacts with bis(aryl Grignard) species to yield 4,5,6,7-tetrafluoro-Si-azidofluoresceins (35–38 ). Slow addition of the anhydride at −10°C minimizes bis-adduct formation, with yields reaching 66% for 38 . Fluorination at the 4,5,6,7-positions redshifts absorption maxima (λex = 506–507 nm) while maintaining high Φ values (0.72–0.81).

Carboxyfluorescein Derivatization and Hydrolysis

Pivaloyl Ester Protection-Deprotection Cycles

A traditional route outlined in IJCBS involves 5(6)-carboxyfluorescein derivatization with diisopropylamine and pivalic anhydride in absolute ethanol. The resulting diester salts precipitate upon crystallization, though 5-carboxyfluorescein dipivalate proves challenging to isolate due to co-precipitation with its 6-carboxy isomer. Substituting pivalic anhydride with pivaloyl chloride selectively yields 6-carboxyfluorescein dipivalate, which undergoes alkaline hydrolysis (10 mM NaOH, 48 h) to furnish the free azido-carboxyfluorescein. Carbon black adsorption (50 mg/50 mL) during hydrolysis removes hydrophobic byproducts, though final yields remain modest (20–21%).

Methane Sulfonic Acid-Catalyzed Esterification

Alternative esterification protocols employ methane sulfonic acid as both catalyst and dehydrating agent, enabling direct synthesis of 5(6)-carboxyfluorescein mixtures from fluorescein and chloroacetic anhydride. While this one-pot method simplifies production, the equimolar 5-/6-carboxy ratio necessitates chromatographic separation, reducing scalability.

Click Chemistry-Compatible Azidofluorescein Probes

Azidodifluoromethyl Sulfone Coupling

Recent work in The Journal of Organic Chemistry demonstrates copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidodifluoromethyl phenyl sulfone (1 ) to generate triazole-linked azidofluoresceins. Reacting 1 with propargyl-fluorescein derivatives in THF at 45–50°C produces fluorogenic probes (2a–l ) with 40–69% yields after silica gel purification. The difluoromethyl group enhances metabolic stability, while the sulfone moiety facilitates desulfonylation to yield trimethylsilyl-protected intermediates (3a ).

Reductive Desulfonylation for Bioorthogonal Tags

Post-click modification of triazole adducts (2 ) via reductive desulfonylation (NaBH4, DMF, 0°C) generates primary amines (3 ) compatible with NHS ester labeling. This two-step strategy enables modular construction of this compound-antibody conjugates, though excess borohydride necessitates careful quenching to prevent fluorescein reduction.

Analytical Characterization and Quality Control

HPLC Purity Profiling

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) remains the gold standard for assessing this compound purity. 5-Azidofluorescein elutes at 12.3 min (λ = 490 nm), with commercial batches showing 85–92% purity due to residual 6-azido isomers. Silicon-fluorescein derivatives exhibit longer retention times (18–22 min) owing to increased hydrophobicity.

Fluorescence Quantum Yield Measurements

Relative quantum yields (Φ) are determined using quinine sulfate (Φ = 0.54 in 0.1 M H2SO4) as a reference. Azidofluoresceins 1–3 exhibit Φ values of 0.024–0.72 pre-click reaction, increasing to 0.70–0.81 post-conjugation with difluorooctyne (DIFO). Silicon substitution boosts Φ by 29–34× versus oxygen-based fluoresceins, attributable to restricted xanthene ring rotation .

Q & A

Basic: What are the standard protocols for synthesizing and characterizing azidofluorescein in academic laboratories?

This compound synthesis typically involves introducing an azide group to fluorescein derivatives via nucleophilic substitution or click chemistry. Key steps include:

- Purification : Use column chromatography (silica gel) with a gradient solvent system (e.g., ethyl acetate/hexane) to isolate the product .

- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). Purity (>95%) is validated via reverse-phase HPLC with UV detection at 495 nm (fluorescein’s absorbance peak) .

- Yield optimization : Track reaction kinetics under varying temperatures (25–60°C) and catalysts (e.g., Cu(I) for click chemistry) to maximize efficiency .

Advanced: How can researchers resolve spectral overlap when using this compound in multiplex fluorescence assays?

This compound’s emission (~515 nm) often overlaps with GFP or FITC-derived signals. Solutions include:

- Spectral unmixing : Use linear combination algorithms in imaging software (e.g., ImageJ plugins) to isolate signals. Validate with single-dye controls .

- Alternative fluorophores : Pair this compound with far-red probes (e.g., Cy5) to minimize crosstalk.

- Time-gated imaging : Exploit differences in photobleaching rates between fluorophores under continuous illumination .

Basic: What experimental controls are critical for validating this compound-based protein labeling in live cells?

- Negative controls : Treat cells with this compound but omit the click chemistry reagent (e.g., DBCO-alkyne) to confirm labeling specificity .

- Competitive inhibition : Pre-incubate with excess non-fluorescent azide to block binding sites and reduce non-specific signals .

- Cell viability assays : Use propidium iodide or MTT to ensure labeling does not induce cytotoxicity .

Advanced: How can contradictory data on this compound’s labeling efficiency across cell types be systematically addressed?

Conflicting results often arise from variability in cell membrane permeability or intracellular reductants. Mitigation strategies:

- Permeability screening : Compare labeling efficiency in cell lines with/without membrane permeabilization (e.g., saponin treatment) .

- Redox environment modulation : Pre-treat cells with antioxidants (e.g., NAC) or pro-oxidants (e.g., HO) to assess azide stability .

- Quantitative benchmarking : Use flow cytometry to normalize fluorescence intensity per cell volume or protein content .

Basic: What are the best practices for quantifying this compound conjugation efficiency in vitro?

- UV-Vis spectroscopy : Measure absorbance at 495 nm and calculate concentration using fluorescein’s molar extinction coefficient (ε = 68,000 Mcm) .

- Fluorescence quenching assays : Titrate with a known quencher (e.g., iodide) to confirm azide functionality without disrupting the fluorophore .

- Mass balance analysis : Compare HPLC peak areas of starting material and product to determine conversion rates .

Advanced: How can researchers optimize this compound for super-resolution microscopy applications?

- Photostability enhancement : Co-administer antifade reagents (e.g., Trolox) to reduce photobleaching during STORM/PALM imaging .

- Dual-labeling strategies : Combine this compound with HaloTag or SNAP-tag systems for multi-color imaging at nanoscale resolution .

- Signal-to-noise optimization : Use total internal reflection fluorescence (TIRF) microscopy to limit background in membrane-proximal labeling .

Basic: What are the ethical considerations when handling this compound in biological research?

- Waste disposal : Azides are potentially explosive—neutralize waste with sodium nitrite or cerium sulfate before disposal .

- Institutional approval : Submit protocols for azide use to institutional biosafety committees (IBCs), especially for in vivo studies .

Advanced: How can conflicting reports on this compound’s non-specific binding to non-target proteins be reconciled?

- Cross-validation : Use orthogonal methods like Western blotting (anti-fluorescein antibodies) and surface plasmon resonance (SPR) to confirm target specificity .

- Proteomic profiling : Perform mass spectrometry on pull-down assays to identify off-target interactors and adjust experimental conditions (e.g., blocking with BSA) .

Basic: What statistical methods are appropriate for analyzing this compound-based fluorescence data?

- Normalization : Express fluorescence intensity relative to a housekeeping protein (e.g., β-actin) or total protein content (Bradford assay) .

- Error analysis : Report standard deviation (SD) from triplicate experiments and use Student’s t-test for significance (p < 0.05) .

Advanced: What emerging applications of this compound are being explored in interdisciplinary research?

- In vivo imaging : Develop biocompatible click chemistry reagents (e.g., strained cycloocytnes) for real-time tracking in animal models .

- Drug delivery systems : Conjugate this compound to nanoparticles to monitor biodistribution via fluorescence tomography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。